Rispenzepine

Descripción general

Descripción

Rispenzepina es un antagonista novedoso de los receptores muscarínicos de acetilcolina, que se dirige específicamente a los subtipos de receptores M1 y M3. Este compuesto ha mostrado potencial para el tratamiento de diversos trastornos del sistema inmunitario, infecciones y enfermedades respiratorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Rispenzepina implica varios pasos, incluida la formación de la estructura central y la funcionalización posterior. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran reactivos y catalizadores específicos .

Métodos de producción industrial

La producción industrial de Rispenzepina generalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Rispenzepina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en Rispenzepina.

Sustitución: Rispenzepina puede sufrir reacciones de sustitución donde ciertos grupos funcionales son reemplazados por otros.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura y el pH, se optimizan para lograr las transformaciones químicas deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Chemistry

Rispenzepine serves as a valuable research tool for studying muscarinic acetylcholine receptors. Its antagonistic properties allow researchers to investigate receptor functions and interactions in various biological contexts. Specifically, it aids in understanding the signaling pathways influenced by these receptors, which are crucial in neurological and physiological processes.

Biology

In biological research, this compound has been investigated for its effects on cellular signaling pathways. Studies have shown that it can modulate acetylcholine release in neural tissues, providing insights into cholinergic signaling mechanisms. For instance, research indicates that this compound significantly increases acetylcholine release in guinea pig trachea, demonstrating its role in respiratory physiology .

Medicine

The therapeutic potential of this compound extends to several medical applications:

- Respiratory Diseases : Given its ability to modulate cholinergic activity, this compound may be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease (COPD), where acetylcholine plays a significant role in bronchoconstriction.

- Immune System Disorders : There is emerging evidence suggesting that this compound could be used to address various immune-related conditions, although more research is needed to establish definitive therapeutic protocols.

- Infection Control : Its pharmacological profile indicates potential applications in managing infections, particularly those influenced by cholinergic pathways.

Case Study 1: Respiratory Function Modulation

A study conducted on guinea pig trachea demonstrated that this compound significantly increased acetylcholine release when compared to other antagonists like pirenzepine and methoctramine. This finding suggests that this compound may have a unique role in enhancing cholinergic neurotransmission under certain conditions, potentially offering new avenues for treating respiratory disorders .

Summary Table of Applications

Mecanismo De Acción

Rispenzepina ejerce sus efectos antagonizando los receptores muscarínicos de acetilcolina, específicamente los subtipos M1 y M3. Esta inhibición evita la unión de la acetilcolina, modulando así diversas respuestas fisiológicas. Los objetivos moleculares incluyen los receptores muscarínicos en las células nerviosas, que juegan un papel crucial en la neurotransmisión .

Comparación Con Compuestos Similares

Compuestos similares

Pirenzepina: Otro antagonista del receptor muscarínico con propiedades similares.

Metoctramina: Se dirige a diferentes subtipos de receptores muscarínicos.

4-DAMP: Un antagonista selectivo para el subtipo de receptor M3.

Singularidad

Rispenzepina es única en su objetivo selectivo de los subtipos de receptores M1 y M3, lo que la convierte en un compuesto versátil para diversas aplicaciones terapéuticas. Su alta afinidad por estos receptores la distingue de otros compuestos similares .

Actividad Biológica

Rispenzepine is a novel antimuscarinic compound primarily recognized for its selective action on muscarinic receptor subtypes M1 and M3. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders.

This compound functions as an antagonist at muscarinic acetylcholine receptors, specifically targeting the M1 and M3 subtypes. The M1 receptor is predominantly expressed in the central nervous system (CNS) and is implicated in cognitive functions, while the M3 receptor is involved in peripheral functions such as glandular secretion and smooth muscle contraction. The preferential blockade of these receptors may contribute to its unique pharmacological profile, potentially offering benefits in treating conditions like schizophrenia and other cognitive disorders .

Antipsychotic Properties

Research indicates that this compound may exhibit antipsychotic effects similar to those of other atypical antipsychotics. A study involving four adolescents with schizophrenia showed substantial improvement in negative symptoms following treatment with this compound, without significant side effects. This suggests that this compound may effectively address both positive and negative symptoms of schizophrenia, although further studies are necessary to establish its efficacy across larger populations .

Antitumor Activity

In addition to its neuropharmacological effects, this compound has been evaluated for its antiproliferative activity against various human tumor cell lines. A study assessed the compound's effectiveness using the SRB assay on six representative human tumor cell lines, including HeLa (cervical), A549 (lung), and T-47D (breast). The results indicated that certain derivatives of this compound demonstrated significant antiproliferative activity, with GI50 values ranging from 3.8 to 43 µM against HeLa cells, suggesting potential applications in cancer therapy .

Research Findings

The following table summarizes key findings from studies on this compound’s biological activity:

| Study | Cell Line | GI50 Value (µM) | Notes |

|---|---|---|---|

| Study 1 | HeLa | 3.8 | Most potent derivative tested |

| Study 2 | A549 | 12.5 | Moderate activity observed |

| Study 3 | T-47D | 43 | Least active among tested compounds |

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

- Schizophrenia Treatment : In a controlled study involving children aged 12-17 years, patients treated with this compound showed marked improvement in negative symptoms of schizophrenia without notable side effects. This highlights its potential as a safer alternative to traditional neuroleptics .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that specific formulations of this compound could inhibit cell proliferation effectively, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Rispenzepine in preclinical studies?

- Focus: Experimental design for synthesis and validation.

- Methodological Answer:

- Synthesis : Follow protocols for heterocyclic compound synthesis, emphasizing reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization) .

- Characterization : Use NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular weight confirmation. Include crystallographic data if available .

- Replication : Document procedures per ARRIVE 2.0 guidelines to ensure reproducibility, including batch-to-batch variability analysis .

Q. How should researchers design in vitro assays to evaluate this compound’s target selectivity?

- Focus: Assay optimization and specificity.

- Methodological Answer:

- Target Panel : Include primary and off-target receptors (e.g., GPCRs, kinases) using competitive binding assays.

- Controls : Use known agonists/antagonists as positive controls; include DMSO vehicle controls to rule out solvent interference .

- Data Interpretation : Calculate IC₅₀ values with nonlinear regression and report confidence intervals. Address false positives via counter-screening .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Focus: Data analysis rigor.

- Methodological Answer:

- Nonlinear Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate LD₅₀/LC₅₀.

- Variability : Account for inter-subject variability using mixed-effects models.

- Reporting : Include raw data, effect sizes, and variability metrics (SD/SEM) in supplementary files .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data across species be systematically resolved?

- Focus: Data conflict analysis.

- Methodological Answer:

- Comparative PK/PD Modeling : Integrate species-specific parameters (e.g., metabolic enzyme expression, plasma protein binding) using PBPK models.

- In Silico Tools : Apply tools like GastroPlus to simulate interspecies differences in absorption/distribution .

- Ethical Replication : Prioritize human-relevant models (e.g., organ-on-chip) to reduce reliance on animal data discrepancies .

Q. What strategies are effective for elucidating this compound’s mechanism of action when transcriptomic and proteomic data conflict?

- Focus: Multi-omics integration.

- Methodological Answer:

- Pathway Enrichment : Use tools like STRING or KEGG to identify overlapping pathways in discordant datasets.

- Temporal Resolution : Conduct time-course experiments to distinguish primary targets from downstream effects.

- Functional Validation : Apply CRISPR-Cas9 knockouts of candidate genes to confirm causal relationships .

Q. How should researchers design longitudinal studies to assess this compound’s chronic effects without confounding aging-related variables?

- Focus: Experimental design for long-term studies.

- Methodological Answer:

- Cohort Stratification : Age-match treatment and control groups; include baseline biomarkers (e.g., senescence markers like p16INK4a) .

- Confounder Control : Use mixed-effects models to adjust for diet, comorbidities, and environmental factors.

- Ethical Sampling : Minimize attrition via staggered enrollment and non-terminal sampling methods (e.g., blood/tissue biopsies) .

Q. What frameworks are optimal for prioritizing this compound’s therapeutic indications based on preclinical data?

- Focus: Translational prioritization.

- Methodological Answer:

- FINER Criteria : Evaluate feasibility, novelty, and relevance to unmet clinical needs .

- Meta-Analysis : Aggregate preclinical data using PRISMA guidelines to identify consistent efficacy signals.

- Stakeholder Engagement : Align with clinical collaborators to validate disease models and endpoints .

Q. Methodological Resources

Propiedades

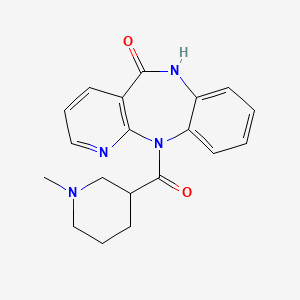

IUPAC Name |

11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLNSPKKMWHFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869271 | |

| Record name | 11-(1-Methylpiperidine-3-carbonyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96449-05-7 | |

| Record name | Rispenzepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RISPENZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W99LLM73R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.